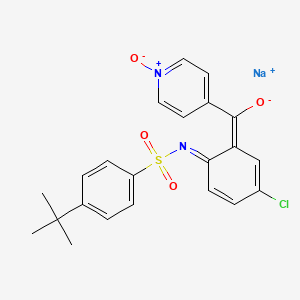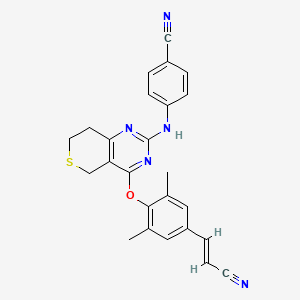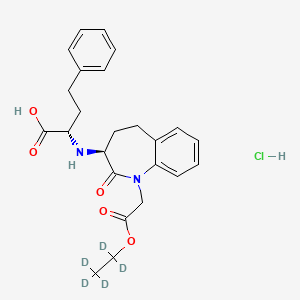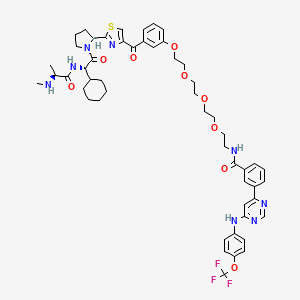
Trimegestone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimegestone-d3 is a deuterium-labeled derivative of Trimegestone, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Trimegestone. The deuterium labeling helps in tracing the compound in biological systems, providing valuable insights into its behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimegestone-d3 involves the incorporation of deuterium atoms into the Trimegestone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic composition.
Chemical Reactions Analysis
Types of Reactions: Trimegestone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Trimegestone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways and interactions of Trimegestone in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Trimegestone.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Trimegestone-d3 exerts its effects by binding to progesterone receptors in the body. This binding triggers a series of molecular events that regulate gene expression and cellular functions. The deuterium labeling does not alter the fundamental mechanism of action but allows for precise tracking and analysis of the compound’s behavior in biological systems.
Comparison with Similar Compounds
Trimegestone: The non-labeled version of Trimegestone-d3.
Norethisterone: Another synthetic progestin with similar applications.
Medroxyprogesterone acetate: A widely used progestin in hormone replacement therapy.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling makes it a valuable tool in research, offering insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i3D3 |
InChI Key |
JUNDJWOLDSCTFK-RXMFKYIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C(=O)[C@H](C)O |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)










